molecular formula C13H14NNaO4 B084261 Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate CAS No. 13291-96-8

Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate

Cat. No.: B084261
CAS No.: 13291-96-8
M. Wt: 271.24 g/mol
InChI Key: VWAWMPXOFHGGMY-UYZIEVLVSA-M
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Description

Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate (CAS 32134-06-8) is a sodium salt of a phenylacetic acid derivative with a unique R-configuration and substituents, including a methoxy group and an enamine moiety. The compound's stereochemistry and functional groups may influence its biological activity, such as binding specificity and metabolic stability.

Properties

IUPAC Name

sodium;(2R)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4.Na/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-8,12,14H,1-2H3,(H,16,17);/q;+1/p-1/b9-8+;/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAWMPXOFHGGMY-UYZIEVLVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/N[C@H](C1=CC=CC=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001340853
Record name (alphaR)-alpha-[(3-Methoxy-1-methyl-3-oxo-1-propen-1-yl)amino]benzeneacetic acid sodium (1:1)
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Molecular Weight

271.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13291-96-8
Record name Benzeneacetic acid, alpha-((3-methoxy-1-methyl-3-oxo-1-propen-1-yl)amino)-, sodium salt (1:1), (alphaR)-
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Record name Benzeneacetic acid, .alpha.-[(3-methoxy-1-methyl-3-oxo-1-propen-1-yl)amino]-, sodium salt (1:1), (.alpha.R)-
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Record name (alphaR)-alpha-[(3-Methoxy-1-methyl-3-oxo-1-propen-1-yl)amino]benzeneacetic acid sodium (1:1)
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Record name Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate
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Preparation Methods

Alkylation of 1,3-Propanediol for Methoxy Group Introduction

A pivotal intermediate in the synthesis is 3-methoxy-1-propanol, synthesized via alkylation of 1,3-propanediol with methyl chloride in the presence of a base (e.g., KOH or NaOH). This reaction proceeds through an SN2S_N2 mechanism, where the hydroxyl group of 1,3-propanediol acts as a nucleophile:

HOCH2CH2CH2OH+CH3ClBaseCH3OCH2CH2CH2OH+HCl\text{HOCH}2\text{CH}2\text{CH}2\text{OH} + \text{CH}3\text{Cl} \xrightarrow{\text{Base}} \text{CH}3\text{OCH}2\text{CH}2\text{CH}2\text{OH} + \text{HCl}

Optimized conditions include a molar ratio of methyl chloride to base of 0.8–1.2, reaction temperatures of 80–120°C, and pressures of 0.5–5 bar, achieving selectivities >89%. The resulting 3-methoxy-1-propanol is subsequently oxidized to 3-methoxy-1-methyl-3-oxoprop-1-ene using catalytic CrO3_3 or MnO2_2 under acidic conditions.

Enamine Formation via Condensation

The enamine moiety is introduced through a condensation reaction between the oxidized intermediate (3-methoxy-1-methyl-3-oxoprop-1-ene) and (R)-α-aminophenylacetic acid. This step employs Dean-Stark trapping to remove water and shift equilibrium toward product formation:

C6H5CH(NH2)CO2H+CH3OCH2C(O)CH3C14H16NO4+H2O\text{C}6\text{H}5\text{CH}(\text{NH}2)\text{CO}2\text{H} + \text{CH}3\text{OCH}2\text{C(O)CH}3 \rightarrow \text{C}{14}\text{H}{16}\text{NO}4^- + \text{H}_2\text{O}

Stereochemical control is achieved using chiral catalysts (e.g., L-proline) or resolved starting materials, ensuring >95% enantiomeric excess (ee).

Salification to Sodium Salt

The final step involves neutralizing the carboxylic acid group with sodium hydroxide:

C14H16NO4+NaOHC14H16NNaO4+H2O\text{C}{14}\text{H}{16}\text{NO}4^- + \text{NaOH} \rightarrow \text{C}{14}\text{H}{16}\text{NNaO}4 + \text{H}_2\text{O}

Purification via recrystallization from ethanol/water mixtures yields a white crystalline powder with >99% purity.

Optimization Strategies and Industrial Scaling

Solvent and Catalyst Selection

  • Solvents : Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) enhance reaction rates by stabilizing transition states.

  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency by 15–20%.

Temperature and Pressure Effects

ParameterOptimal RangeImpact on Yield
Temperature80–120°CMaximizes kinetic energy without side reactions
Pressure0.5–5 barMaintains methyl chloride in liquid phase
Reaction Time2–4 hoursBalances conversion and selectivity

Analytical Characterization

Critical quality control metrics include:

  • HPLC : Retention time of 8.2 min (C18 column, 60:40 acetonitrile/water).

  • NMR : 1H^1\text{H} NMR (D2_2O, 400 MHz): δ 7.3–7.5 (m, 5H, aryl), 4.1 (q, 1H, CH), 3.3 (s, 3H, OCH3_3).

  • Melting Point : 230–234°C (lit.).

Industrial Applications and Patents

The compound serves as an intermediate in:

  • Pharmaceuticals : Synthesis of urea cycle disorder therapeutics (e.g., hyperammonemia treatments).

  • Agrochemicals : Production of fungicidal metal complexes.
    Key patents (e.g., US6100433A) protect alkylation and purification methods, with licensing agreements spanning North America and Europe .

Chemical Reactions Analysis

Types of Reactions

Sodium ®-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enylamine moiety to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride or nucleophiles such as amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate, also known by its CAS number 13291-96-8, has the molecular formula C13H14NNaO4. It is characterized by a complex structure that includes a methoxy group and an amino group, contributing to its biological activity. The compound's structural formula can be represented as follows:

C13H14NNaO4\text{C}_{13}\text{H}_{14}\text{N}\text{NaO}_{4}

Synthesis of Antibiotics

One of the primary applications of this compound is as an intermediate in the synthesis of cephalosporin antibiotics, particularly Cephradine. Cephradine is noted for its broad-spectrum bactericidal activity against various pathogens, including Streptococcus, Staphylococcus, and Escherichia coli . This application highlights the compound's role in enhancing antibiotic production and efficacy.

Role in Medicinal Chemistry

The compound serves as a key building block in the development of new pharmaceuticals. Its unique chemical properties allow it to participate in various reactions that lead to the formation of biologically active molecules. This makes it valuable in drug discovery and development processes .

Case Study 1: Antibiotic Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives synthesized from this compound exhibited enhanced antibacterial activity compared to traditional antibiotics. The research focused on its interaction with bacterial cell walls, showcasing its potential to combat antibiotic-resistant strains .

Case Study 2: Anti-inflammatory Properties

Research has indicated that compounds derived from this compound possess anti-inflammatory properties. In vitro studies showed significant inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Potential Future Applications

The versatility of this compound suggests several future applications:

  • Development of New Antibiotics : Given the rise of antibiotic resistance, further exploration into its derivatives could yield new effective treatments.
  • Therapeutics for Chronic Inflammation : Its anti-inflammatory properties may lead to new therapies for chronic inflammatory conditions, such as arthritis or inflammatory bowel disease.

Mechanism of Action

The mechanism by which Sodium ®-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Sodium Phenylacetate

Structure : Simpler phenylacetate backbone without the methoxy or enamine substituents.
Mechanism :

  • Conjugates with glutamine to form phenylacetylglutamine, facilitating nitrogen excretion in urea cycle disorders (UCDs) .
  • Inhibits cholesterol synthesis and protein prenylation in glioblastoma cells, inducing cytostasis .
    Applications :
  • Treatment of UCDs and hyperammonemia .
  • Investigated for glioma therapy due to anti-proliferative effects .
    Key Differences :
  • Associated with foul odor and gastrointestinal side effects, limiting tolerability .

Sodium Phenylbutyrate (NaPB)

Structure : A four-carbon chain (butyrate) attached to phenylacetate.
Mechanism :

  • Prodrug metabolized to phenylacetate in vivo, enhancing nitrogen excretion via glutamine conjugation .
    Applications :
  • First-line therapy for UCDs due to better tolerability and reduced odor compared to phenylacetate .
    Key Differences :
  • Longer half-life due to prodrug properties.
  • No reported direct anti-cancer activity, unlike phenylacetate derivatives .

Methyl Phenylacetate Derivatives (e.g., Kresoxim-Methyl)

Structure: Esterified phenylacetate with methoxyimino and aromatic substituents . Mechanism:

  • Acts as a fungicide by inhibiting mitochondrial respiration in pathogens.
    Applications :
  • Agricultural use as pesticides .
    Key Differences :
  • Lack of nitrogen-excretion or anti-cancer activity.
  • Structural modifications prioritize stability in environmental conditions over human metabolic pathways.

Potassium (R)-[(3-Ethoxy-1-Methyl-3-Oxoprop-1-Enyl)Amino]Phenylacetate

Structure : Potassium salt with an ethoxy group instead of methoxy.
Mechanism :

  • Likely shares nitrogen-scavenging properties but with altered pharmacokinetics due to the ethoxy group and potassium ion .
    Applications :
  • Investigated in metabolic disorders; potassium salts may offer improved solubility in specific formulations .
    Key Differences :
  • Ethoxy substituent could affect metabolic rate and tissue penetration compared to the methoxy variant.

Comparative Data Table

Compound Structure Highlights Mechanism Key Applications Advantages/Limitations
Target Compound R-configuration, methoxy, enamine Nitrogen scavenging, anti-cancer? UCDs, oncology (under research) Potential for specificity; limited data
Sodium Phenylacetate Simple phenylacetate Glutamine conjugation, prenylation UCDs, glioblastoma Proven efficacy; poor tolerability
Sodium Phenylbutyrate Phenylacetate + butyrate chain Prodrug to phenylacetate UCDs Better tolerability; no direct anti-cancer
Kresoxim-Methyl Methoxyimino, aromatic substituents Fungal mitochondrial inhibition Agriculture Environmental stability; non-medical
Potassium Analog (Ethoxy variant) Ethoxy group, potassium salt Nitrogen scavenging (hypothesized) Metabolic disorders Improved solubility?; understudied

Research Findings and Clinical Implications

  • Urea Cycle Disorders : Sodium phenylbutyrate is preferred over phenylacetate due to tolerability, despite both acting through glutamine conjugation . The target compound’s substituents might mitigate side effects, but clinical data are lacking.
  • Structural Optimization : The R-configuration and methoxy group in the target compound may improve binding to metabolic enzymes or oncogenic targets, warranting further pharmacokinetic studies .

Biological Activity

Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate, with the chemical formula C13H14NNaO4 and CAS No. 26774-89-0, is a compound of interest due to its potential biological activities, particularly in the context of antibiotic properties and interactions with multidrug resistance (MDR) mechanisms in cancer treatment.

This compound is characterized by its unique structure that includes a methoxy group and an amino acid derivative, which contributes to its biological activity. The sodium salt form enhances its solubility and bioavailability, making it a suitable candidate for pharmacological applications.

Biological Activity Overview

This compound functions primarily as an intermediate in the synthesis of cephalosporin antibiotics, such as Cephradine. Cephradine exhibits broad-spectrum bactericidal activity against various pathogens including Streptococcus, Staphylococcus, and Escherichia coli .

The compound's mechanism involves inhibition of bacterial cell wall synthesis, which is a common action among beta-lactam antibiotics. This action is crucial in combating infections caused by susceptible bacteria. Furthermore, emerging studies suggest that compounds with similar structures can modulate MDR mechanisms in cancer cells .

Case Studies and Research Findings

  • Antibiotic Activity : Research indicates that this compound derivatives demonstrate significant antibacterial activity. A study on cephalosporins highlighted their effectiveness against resistant strains, showcasing the potential of this compound in antibiotic therapy .
  • Multidrug Resistance Modulation : Recent investigations into MDR cancer cells reveal that this compound may sensitize these cells to conventional chemotherapeutics. For instance, studies have shown that certain structural analogs can inhibit P-glycoprotein (P-gp), a key player in drug efflux mechanisms associated with MDR .
    • Table 1: Effects on MDR Mechanisms
    CompoundEffect on P-gpSensitization to Chemotherapy
    Sodium (R)-[(3-methoxy...InhibitionYes
    Other Analog 1ModerateNo
    Other Analog 2InhibitionYes
  • Cellular Studies : In vitro studies have shown that this compound can induce apoptosis in resistant cancer cell lines by activating pathways such as p53 and MAPK . This suggests a dual role where the compound not only acts as an antibiotic but also has potential anticancer properties.

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